![molecular formula C20H24ClN3O B5326239 N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B5326239.png)

N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

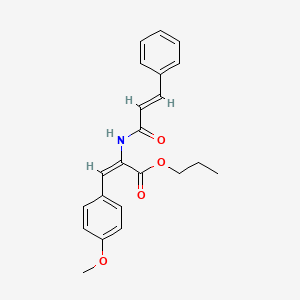

N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride, also known as clozapine, is an atypical antipsychotic medication used to treat schizophrenia. It was first synthesized in the 1960s by the Swiss pharmaceutical company Geigy, and was approved by the U.S. Food and Drug Administration (FDA) in 1989. Since then, clozapine has been widely used in clinical practice due to its unique pharmacological properties.

Mechanism of Action

Clozapine works by blocking several different receptors in the brain, including dopamine, serotonin, and adrenergic receptors. It has a higher affinity for dopamine D4 receptors compared to other antipsychotic medications, which may contribute to its unique pharmacological profile. In addition, N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride has been shown to increase the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain.

Biochemical and Physiological Effects:

Clozapine has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the density of dendritic spines in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Clozapine has several advantages and limitations for use in laboratory experiments. One advantage is its unique pharmacological profile, which may make it useful for investigating the mechanisms underlying schizophrenia and other psychiatric disorders. However, N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride also has several limitations, including its potential for causing agranulocytosis, a serious blood disorder that can be fatal. In addition, this compound has a long half-life and can accumulate in the body, which may complicate dosing in laboratory experiments.

Future Directions

There are several future directions for research on N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride. One area of interest is investigating the role of this compound in treating other psychiatric disorders, such as bipolar disorder and major depressive disorder. In addition, there is ongoing research on developing new antipsychotic medications that have a similar pharmacological profile to this compound but with fewer side effects. Finally, there is interest in investigating the mechanisms underlying this compound's cognitive-enhancing effects, which may have implications for the treatment of cognitive deficits in schizophrenia and other disorders.

Synthesis Methods

Clozapine is synthesized through a multi-step process that involves the condensation of 2-chloro-5-nitrobenzoic acid with 2-methylaminoethylamine, followed by reduction of the nitro group and subsequent cyclization to form the dibenzo[b,f]azepine ring system. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride hydrochloride.

Scientific Research Applications

Clozapine has been extensively studied in the field of psychiatry and neuroscience due to its unique pharmacological profile. It has been shown to be effective in treating treatment-resistant schizophrenia, as well as reducing suicidal behavior in patients with schizophrenia. In addition, N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride has been investigated for its potential use in treating other psychiatric disorders such as bipolar disorder and major depressive disorder.

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]benzo[b][1]benzazepine-11-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O.ClH/c1-22(2)15-7-14-21-20(24)23-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)23;/h3-6,8-13H,7,14-15H2,1-2H3,(H,21,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJVBGWNUNNWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643852 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326157.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)

![3-sec-butyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5326173.png)

![ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5326193.png)

![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)

![5-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5326232.png)

![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B5326246.png)

![N-methyl-N-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide dihydrochloride](/img/structure/B5326278.png)

![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)

![4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5326291.png)